molecular formula C26H31N3O B11583704 (4-Methylpiperazin-1-yl)(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)methanone

(4-Methylpiperazin-1-yl)(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)methanone

Cat. No.: B11583704
M. Wt: 401.5 g/mol
InChI Key: HKKBEBHRHIGDGJ-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)methanone is a complex organic compound that features a piperazine ring, a phenyl group, and a methanone moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation.

    Formation of the Methanone Moiety: This step might involve the use of reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.

    Reduction: Reduction reactions might target the methanone moiety, converting it to an alcohol.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might make it a valuable building block for creating novel pharmaceuticals or agrochemicals.

Biology

Biologically, compounds with piperazine and phenyl groups are often explored for their potential as enzyme inhibitors or receptor modulators. They might be tested for activity against various biological targets.

Medicine

In medicine, such compounds could be investigated for their therapeutic potential. They might exhibit activity as anti-inflammatory agents, antipsychotics, or anticancer drugs.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for (4-Methylpiperazin-1-yl)(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)methanone would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structure, which combines multiple functional groups that can interact synergistically to produce desired biological effects.

Properties

Molecular Formula

C26H31N3O

Molecular Weight

401.5 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone

InChI

InChI=1S/C26H31N3O/c1-28-11-13-29(14-12-28)26(30)20-9-10-22-21(16-20)23-18-7-8-19(15-18)24(23)25(27-22)17-5-3-2-4-6-17/h2-6,9-10,16,18-19,23-25,27H,7-8,11-15H2,1H3

InChI Key

HKKBEBHRHIGDGJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(C4C3C5CCC4C5)C6=CC=CC=C6

Origin of Product

United States

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